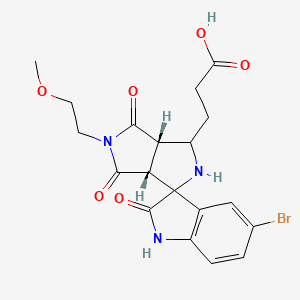
C19H20BrN3O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C19H20BrN3O6 N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide [_{{{CITATION{{{1{N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...](https://www.molinstincts.com/structure/N-2-bromo-4-nitrophenyl-2-4R-4-hydroxy-5-8-dimethoxy-1-2-3-4-cstr-CT1031815341.html). It is a complex organic molecule that contains bromine, nitrogen, oxygen, and other elements in its structure[{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H20BrN3O6 typically involves multiple steps, starting with the bromination of a precursor molecule followed by nitration and subsequent reactions to introduce the hydroxy and methoxy groups[_{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 .... The reaction conditions may include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
C19H20BrN3O6: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: : Substitution reactions can occur at the bromine or nitro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound , such as amine derivatives, hydroxylated compounds, and other substituted analogs.
Scientific Research Applications
C19H20BrN3O6: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications could include the development of new drugs or treatments for various diseases.
Industry: : It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism by which C19H20BrN3O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system in which it is being studied.
Comparison with Similar Compounds
C19H20BrN3O6: can be compared with other similar compounds, such as:
N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide
4-(2-bromoacetyl)-N-{[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl}benzamide
These compounds share similar structural features but may differ in their functional groups or overall molecular architecture, leading to differences in their chemical properties and biological activities.
Properties
Molecular Formula |
C19H20BrN3O6 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C19H20BrN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1 |
InChI Key |
QMHPJZFQZXHJPT-IIYOLHEUSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CCC(=O)O |
Canonical SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















